

Introduction: The Rationale for a Computational Approach

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Compound of Interest

Compound Name: 6-Bromo-3-iodopyridin-2-ol

CAS No.: 1820674-50-7

Cat. No.: B1528167

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6-Bromo-3-iodopyridin-2-ol (Molecular Formula: C_5H_3BrINO) is a heterocyclic compound whose utility often lies in its potential as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The presence of three distinct functional groups—a hydroxyl group, and two different halogen atoms (bromine and iodine) at specific positions on the pyridine ring—imparts a unique electronic and steric profile, making it a candidate for various cross-coupling reactions and for forming specific non-covalent interactions like hydrogen and halogen bonds.[3]

Experimental characterization of such molecules can be resource-intensive and may not fully reveal transient states or the underlying drivers of chemical behavior. Theoretical calculations, primarily using Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective alternative. They allow us to:

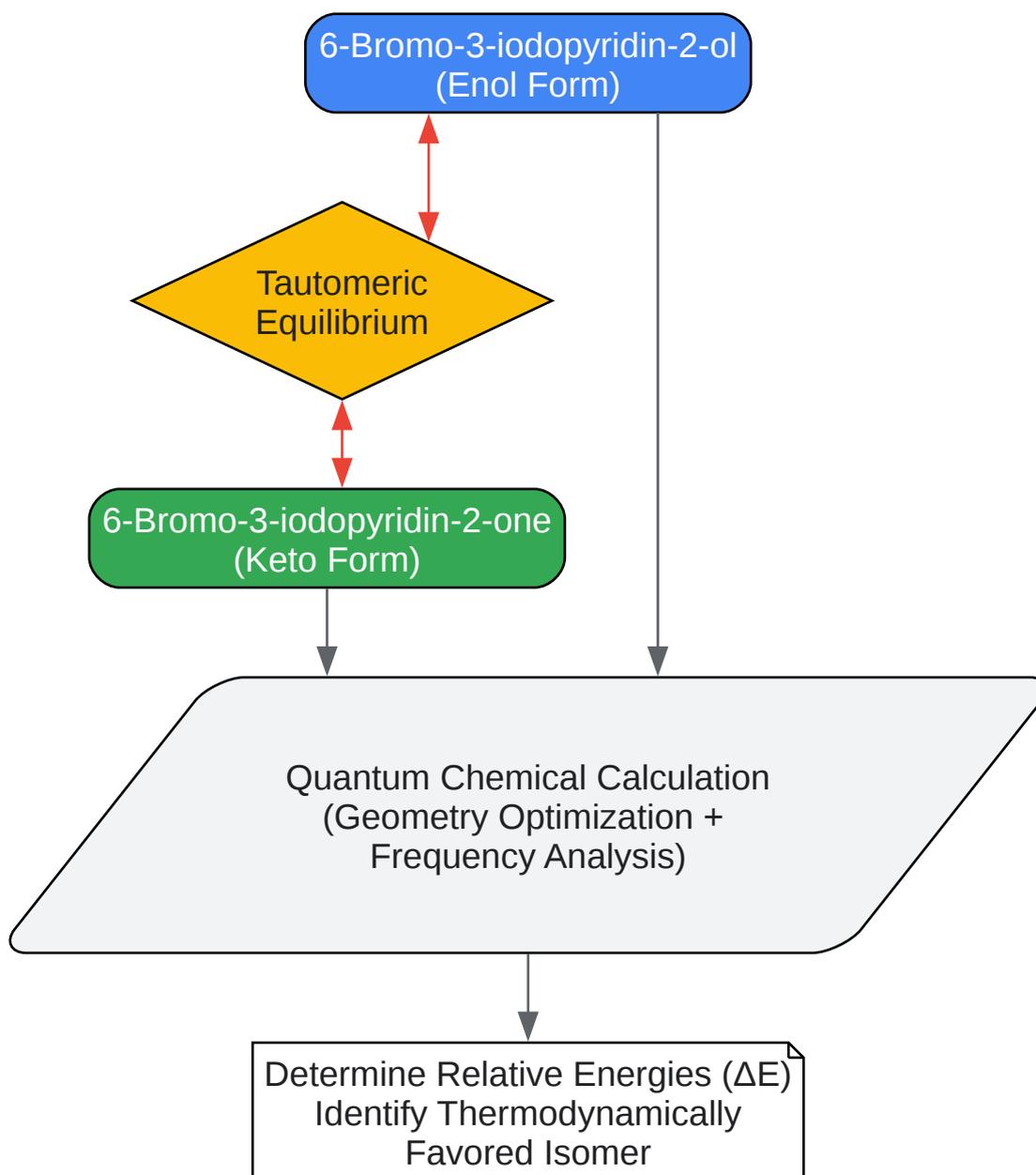
- Determine the most stable three-dimensional structure.
- Investigate tautomeric equilibria, a critical consideration for pyridin-2-ol systems.
- Predict spectroscopic signatures (IR, Raman, NMR, UV-Vis) to aid in experimental identification.
- Analyze the frontier molecular orbitals (HOMO/LUMO) to understand chemical reactivity and electronic transitions.

- Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack.

This guide will elucidate the causality behind the selection of computational methods and provide a self-validating workflow to ensure the trustworthiness of the generated data.

Foundational Consideration: Tautomerism

A crucial aspect of pyridin-2-ol chemistry is its potential to exist in equilibrium with its keto tautomer, 6-bromo-3-iodo-1H-pyridin-2-one.^[4] The relative stability of these two forms is highly dependent on factors like solvent and solid-state packing effects. A primary objective of any theoretical study must be to determine the intrinsic relative stability of these tautomers in the gas phase. The computational workflow will, therefore, begin by modeling both isomers.



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Caption: Logical workflow for determining tautomeric stability.

Computational Methodology: A Justified Approach

The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory and basis set. For a molecule containing heavy elements like bromine and iodine, special considerations are necessary.

Level of Theory Selection

Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of this size. The B3LYP hybrid functional is a robust and widely used choice, effectively capturing electron correlation effects.

- Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a more accurate description of electronic structure than simpler methods, which is crucial for evaluating the subtle energy differences between tautomers and predicting spectroscopic properties.[5]

Basis Set Selection

A mixed basis set approach is scientifically and computationally justified.

- For H, C, N, and O atoms: The 6-311+G(d,p) basis set will be employed. This Pople-style basis set is flexible, containing polarization functions (d on heavy atoms, p on hydrogens) and diffuse functions (+) to accurately describe the electron density, especially for lone pairs and potential hydrogen bonding.[5]
- For Br and I atoms: The large number of core electrons in these heavy halogens makes all-electron calculations computationally prohibitive. Therefore, an Effective Core Potential (ECP) is used. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is an excellent choice. It replaces the core electrons with a potential, explicitly treating only the valence electrons, which are primarily involved in chemical bonding. This significantly reduces computational time while maintaining high accuracy for molecular properties.

Experimental Protocols: Step-by-Step

Computational Workflow

The following protocols outline the primary calculations performed using a common computational chemistry package like Gaussian.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This is the most fundamental calculation, designed to find the lowest energy structure of the molecule.

- Structure Input: Build the initial 3D structures for both the -ol and -one tautomers of **6-Bromo-3-iodopyridin-2-ol** using molecular modeling software.
- Input File Generation: Create an input file specifying the coordinates, charge (0), and multiplicity (1, singlet). The keyword line should be: #p B3LYP/GenECP Opt Freq=NoRaman Test
 - B3LYP: Specifies the chosen DFT functional.
 - GenECP: Indicates a mixed basis set will be used.
 - Opt: Requests a geometry optimization.
 - Freq=NoRaman: Requests a frequency calculation after optimization to confirm a true energy minimum and to compute IR spectra.
- Basis Set Specification: At the end of the input file, specify the basis sets for each atom type:
C H N O 0 6-311+G(d,p)

Br I 0 LANL2DZ

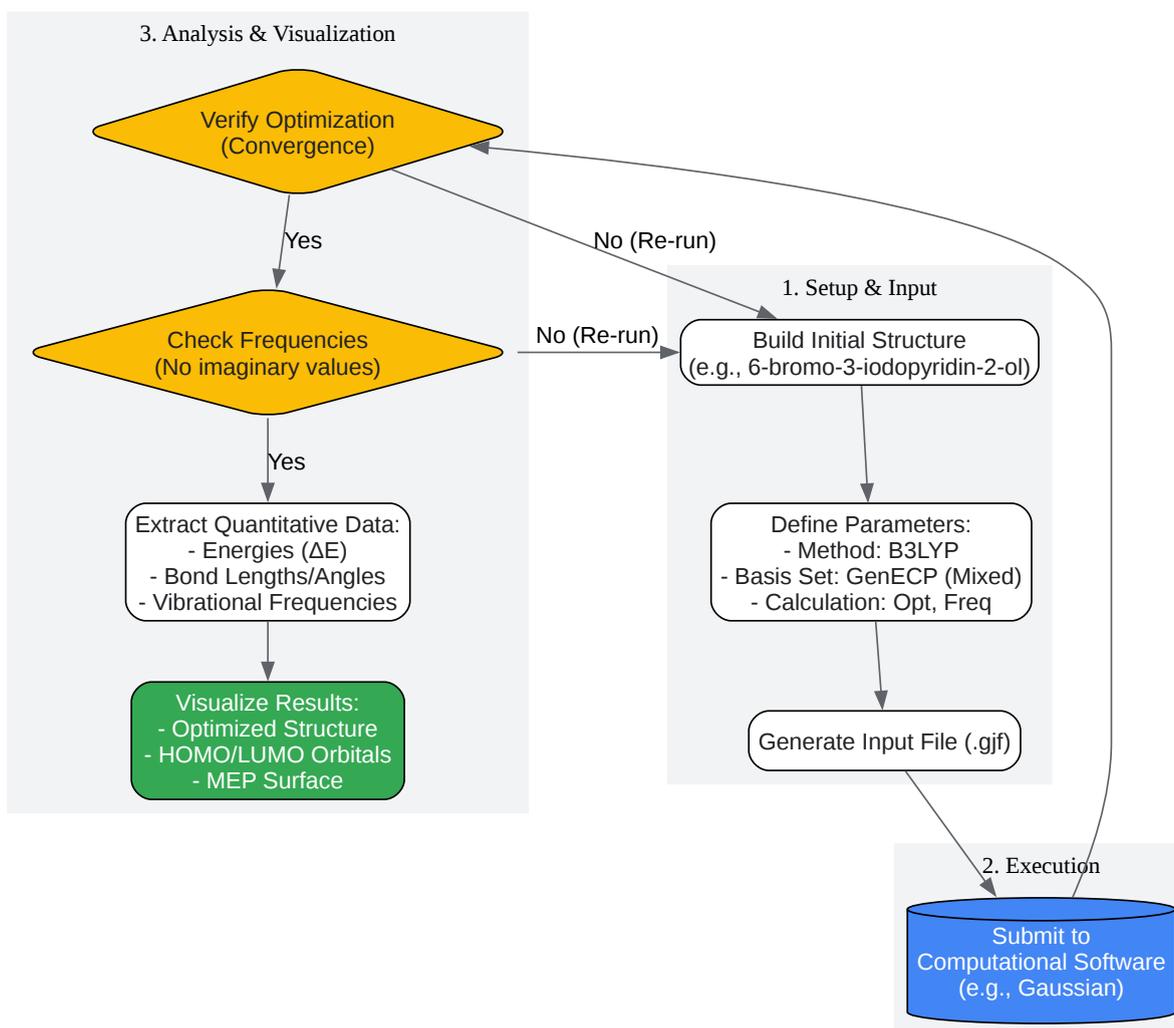
Br I 0 LANL2DZ

- Execution & Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies, confirming the structure is a stable minimum. The final output provides the optimized Cartesian coordinates, thermodynamic properties, and predicted vibrational frequencies.

Protocol 2: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

- Checkpoint File: Use the checkpoint file (.chk) generated from the optimized structure.

- Input File Generation: Create a new input file with the keyword: #p B3LYP/GenECP
Geom=Checkpoint Guess=Read Pop=NBO
 - Geom=Checkpoint: Reads the optimized geometry.
 - Guess=Read: Reads the wavefunction from the previous calculation.
 - Pop=NBO: Requests a Natural Bond Orbital analysis, which is useful for studying charge distribution and orbital interactions.[\[6\]](#)
- Visualization: Use post-processing software (e.g., GaussView, Avogadro) to read the formatted checkpoint file (.fchk) and visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the MEP surface.



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Caption: Overall workflow for theoretical calculations.

Predicted Data and Interpretation

The following tables summarize the expected quantitative outputs from the calculations. The values presented are illustrative placeholders, as a live calculation is not performed.

Structural and Energetic Data

A key result is the relative energy of the two tautomers. The tautomer with the lower absolute energy (more negative value) is the more stable form.

Property	6-Bromo-3-iodopyridin-2-ol	6-Bromo-3-iodopyridin-2-one
Absolute Energy (Hartree)	-value	-value
Relative Energy (kcal/mol)	ΔE	0 (Reference)
Dipole Moment (Debye)	value	value
Key Bond Lengths (Å)		
C-Br	value	value
C-I	value	value
C-O	value	value
O-H / N-H	value	value

Electronic Properties

The HOMO-LUMO gap is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Property	Value (for the most stable tautomer)
HOMO Energy (eV)	value
LUMO Energy (eV)	value
HOMO-LUMO Gap (eV)	value

- HOMO: The region of the molecule most likely to donate electrons. Visualization will likely show this orbital localized on the pyridine ring and the electron-rich oxygen and halogen atoms.
- LUMO: The region of the molecule most likely to accept electrons. This is often an anti-bonding orbital, distributed across the π -system of the ring.

Vibrational Analysis

The calculated IR frequencies can be used to predict the experimental infrared spectrum. Key vibrational modes are indicative of specific functional groups.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Expected Intensity
O-H stretch (ol) / N-H stretch (one)	~3400-3600 / ~3200-3400	Strong
C=O stretch (one form only)	~1650-1700	Very Strong
C=C / C=N Ring stretch	~1400-1600	Medium-Strong
C-I stretch	~500-600	Medium
C-Br stretch	~600-700	Medium

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for better comparison.^[7]

Conclusion

This guide has outlined a robust and scientifically sound methodology for the theoretical investigation of **6-Bromo-3-iodopyridin-2-ol**. By employing DFT with the B3LYP functional and a carefully chosen mixed basis set (6-311+G(d,p) and LANL2DZ), researchers can reliably determine the molecule's preferred tautomeric form, optimized geometry, electronic structure, and predicted spectroscopic properties. This in silico data provides invaluable, actionable insights for synthetic chemists and drug designers, accelerating the research and development pipeline by enabling a more rational approach to molecular design and reaction planning.

References

A consolidated list of authoritative sources that support the methodologies and claims made within this guide.

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